(2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one

Catalog No.
S14307621
CAS No.
51773-47-8
M.F
C20H26O3
M. Wt
314.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy...

CAS Number

51773-47-8

Product Name

(2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one

IUPAC Name

2-ethyl-3-hydroxy-2-[2-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)ethyl]cyclopentan-1-one

Molecular Formula

C20H26O3

Molecular Weight

314.4 g/mol

InChI

InChI=1S/C20H26O3/c1-3-20(18(21)9-10-19(20)22)12-11-14-5-4-6-15-13-16(23-2)7-8-17(14)15/h7-8,11,13,18,21H,3-6,9-10,12H2,1-2H3

InChI Key

ZXYHLOFRRMDJAQ-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(CCC1=O)O)CC=C2CCCC3=C2C=CC(=C3)OC

The compound (2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features a cyclopentanone structure with multiple substituents, including an ethyl group, a hydroxy group, and a naphthylidene moiety. The presence of these groups suggests potential interactions with biological systems, making it a candidate for pharmacological studies.

Typical for organic molecules:

  • Nucleophilic Substitution Reactions: The hydroxy group can act as a nucleophile, potentially displacing other functional groups in substitution reactions.
  • Oxidation-Reduction Reactions: The hydroxy group can be oxidized to form a carbonyl compound, while the naphthyl moiety may participate in redox reactions due to its conjugated system.
  • Condensation Reactions: The presence of the naphthylidene group allows for possible condensation reactions with amines or alcohols.

These reactions are facilitated by various enzymes in biological systems, which can enhance the reactivity of the compound under physiological conditions

The biological activity of this compound is likely influenced by its structural features. Compounds with similar structures have been shown to exhibit various pharmacological effects, including:

  • Antioxidant Activity: The presence of aromatic systems often correlates with antioxidant properties.
  • Anti-inflammatory Effects: Many cyclopentanone derivatives have been studied for their ability to modulate inflammatory pathways.
  • Antimicrobial Properties: Similar compounds have demonstrated activity against various pathogens.

In vitro studies are necessary to confirm these activities and elucidate the mechanisms involved .

The synthesis of this compound can be approached through several methods:

  • Multi-step Synthesis: Starting from simpler precursors, one could employ reactions such as alkylation, reduction, and condensation to build the complex structure.
  • Asymmetric Synthesis: Utilizing chiral catalysts or reagents to ensure the formation of specific stereoisomers could be crucial given the stereochemical specifications of the compound.
  • Natural Product Synthesis: If derived from natural sources, extraction and purification techniques could be employed alongside synthetic modifications to achieve the desired compound.

Detailed synthetic pathways would require optimization based on yield and purity .

This compound has potential applications in several fields:

  • Pharmaceutical Industry: Due to its possible biological activities, it could serve as a lead compound for drug development targeting diseases like cancer or infections.
  • Agricultural Chemistry: If found to possess antimicrobial properties, it may be useful in developing natural pesticides or fungicides.
  • Material Science: Its unique structure might be explored for use in creating novel materials or polymers.

Further research is needed to explore these applications fully .

Interaction studies are essential for understanding how this compound behaves in biological systems. Key areas include:

  • Protein Binding Studies: Investigating how the compound interacts with specific proteins can provide insights into its mechanism of action.
  • Metabolic Pathway Analysis: Understanding how this compound is metabolized within organisms can help predict its efficacy and safety profile.
  • Synergistic Effects: Evaluating how this compound interacts with other drugs or compounds may reveal potential for combination therapies.

Such studies are typically conducted using techniques like surface plasmon resonance or mass spectrometry .

Several compounds share structural similarities with (2S-(2alpha(E),3beta))-2-(2-(3,4-Dihydro-6-methoxy-1(2H)-naphthylidene)ethyl)-2-ethyl-3-hydroxycyclopentan-1-one, highlighting its uniqueness:

Compound NameStructure FeaturesBiological Activity
1. 3-HydroxyflavoneFlavonoid backbone; hydroxyl groupsAntioxidant, anti-inflammatory
2. 5-HydroxyindoleIndole structure; hydroxyl groupNeurotransmitter activity
3. DihydrocapsaicinAliphatic chain; aromatic ringAnalgesic properties

These compounds differ primarily in their core structures and substituents, which influence their solubility, reactivity, and biological activities. The unique combination of functional groups in the target compound may confer distinct properties not observed in these similar compounds .

XLogP3

3.2

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

314.18819469 g/mol

Monoisotopic Mass

314.18819469 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-10-2024

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